4-(2-Fluoroethyl)oxane-4-carbaldehyde
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Overview
Description
4-(2-Fluoroethyl)oxane-4-carbaldehyde is an organic compound with the molecular formula C8H13FO2 and a molecular weight of 160.19 g/mol . This compound is characterized by the presence of a fluoroethyl group attached to an oxane ring, which is further substituted with a carbaldehyde group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 4-(2-Fluoroethyl)oxane-4-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroethanol and oxane derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
4-(2-Fluoroethyl)oxane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-(2-Fluoroethyl)oxane-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: It serves as a precursor in the development of potential therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Fluoroethyl)oxane-4-carbaldehyde involves its interaction with specific molecular targets. The fluoroethyl group can participate in hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
4-(2-Fluoroethyl)oxane-4-carbaldehyde can be compared with other similar compounds, such as:
4-(2-Chloroethyl)oxane-4-carbaldehyde: This compound has a chloroethyl group instead of a fluoroethyl group, which can result in different reactivity and biological activity.
4-(2-Bromoethyl)oxane-4-carbaldehyde:
4-(2-Hydroxyethyl)oxane-4-carbaldehyde: The hydroxyethyl group can introduce different hydrogen bonding capabilities and solubility properties.
Properties
Molecular Formula |
C8H13FO2 |
---|---|
Molecular Weight |
160.19 g/mol |
IUPAC Name |
4-(2-fluoroethyl)oxane-4-carbaldehyde |
InChI |
InChI=1S/C8H13FO2/c9-4-1-8(7-10)2-5-11-6-3-8/h7H,1-6H2 |
InChI Key |
UBYQLYJEGYTBKP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CCF)C=O |
Origin of Product |
United States |
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